2,3-Bis(4-methoxybenzyloxy)benzoic acid
Description
2,3-Bis(4-methoxybenzyloxy)benzoic acid (CAS: 137054-46-7) is a synthetically modified benzoic acid derivative. It is synthesized via a two-step process:
Protection of 2,3-dihydroxybenzoic acid: The hydroxyl groups at positions 2 and 3 of benzoic acid are protected using 4-methoxybenzyl bromide in the presence of sodium hydride (NaH) in DMF, yielding 4-methoxybenzyl 2,3-bis(4-methoxybenzyloxy)benzoate (19) .
Hydrolysis: The ester intermediate (19) is hydrolyzed under basic conditions (2N NaOH) to produce the free carboxylic acid (20) with a 90% yield .
This compound is notable for its role in synthesizing vibriobactin conjugates for vaccine development. Its 4-methoxybenzyl (PMB) protecting groups enable selective deprotection under mild conditions while preserving disulfide bonds in complex molecules .
Properties
Molecular Formula |
C23H22O6 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2,3-bis[(4-methoxyphenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C23H22O6/c1-26-18-10-6-16(7-11-18)14-28-21-5-3-4-20(23(24)25)22(21)29-15-17-8-12-19(27-2)13-9-17/h3-13H,14-15H2,1-2H3,(H,24,25) |
InChI Key |
RVSOJWZOMHTFKR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CC=CC(=C2OCC3=CC=C(C=C3)OC)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
2,3-Bis(benzyloxy)benzoic Acid
- Structure : Benzyl groups replace PMB groups at positions 2 and 3.
- Synthesis : Reacts 2,3-dihydroxybenzoic acid with benzyl bromide and K₂CO₃ in acetone, followed by LiOH hydrolysis (80% yield) .
- Applications : Used in amide synthesis via acid chloride intermediates .
- Key Differences :
3,4-Bis(benzyloxy)benzoic Acid
- Structure : Benzyl groups at positions 3 and 4.
- Market Data : Global production capacity reached 1,200 tons in 2020, with a compound annual growth rate (CAGR) of 5.2% projected through 2025 .
- Key Differences :
2-Chloro-3,4-bis(4-methoxybenzyloxy)benzoic Acid
- Structure : Chlorine substituent at position 2 with PMB groups at 3 and 4.
- Key Differences: Chlorine enhances electrophilicity, influencing reactivity in cross-coupling reactions. Higher molecular weight (C₂₄H₂₂ClO₇) compared to the non-chlorinated analogue .
Functional Analogues
2,3-Dihydroxybenzoic Acid
- Structure : Free hydroxyl groups at positions 2 and 3.
- Natural Occurrence : Found in avocado extracts and microbial metabolites with antioxidant activity .
- Key Differences :
4-Methoxy-2,3-dimethylbenzoic Acid
- Structure : Methoxy group at position 4 and methyl groups at 2 and 3.
- Properties : Lower solubility in polar solvents due to hydrophobic methyl groups .
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